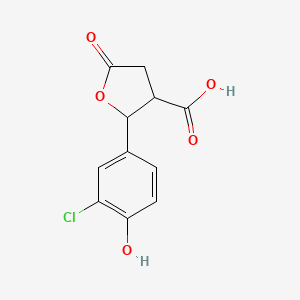
2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, a propionamide group, and a dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The propionamide group can be introduced through an amidation reaction, and the dimethylphenyl group can be attached via a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the propionamide group could play crucial roles in binding to these targets, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
2-(2,4-Dimethylphenyl)acetic acid: Shares the dimethylphenyl group but lacks the thiazole and propionamide groups.
Thiazole-5-acetic acid: Contains the thiazole ring and acetic acid group but lacks the dimethylphenyl and propionamide groups.
Propionamide derivatives: Compounds with similar propionamide groups but different aromatic or heterocyclic substituents.
Uniqueness
2-(4-(2,4-Dimethylphenyl)-2-propionamidothiazol-5-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C16H18N2O3S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
2-[4-(2,4-dimethylphenyl)-2-(propanoylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C16H18N2O3S/c1-4-13(19)17-16-18-15(12(22-16)8-14(20)21)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3,(H,20,21)(H,17,18,19) |
InChI 键 |
UNGBPUBBPIXWBQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=C(C=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Benzo[b]thiophen-7-yl)pyrrolidine](/img/structure/B11789801.png)
![6-(3,4-Diethoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11789806.png)
![4-Chloro-2-(tetrahydrofuran-2-yl)pyrido[3,4-d]pyrimidine](/img/structure/B11789808.png)



![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11789828.png)




![Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11789874.png)

